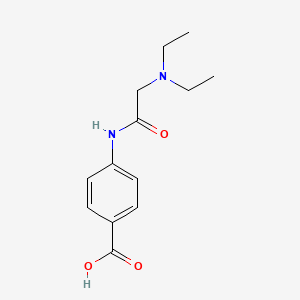

4-(2-Diethylaminoacetylamino)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Diethylaminoacetylamino)benzoic acid is an organic compound with the molecular formula C13H18N2O3 It is a derivative of benzoic acid, featuring a diethylaminoacetylamino group attached to the benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Diethylaminoacetylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with diethylaminoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

化学反応の分析

Amidation and Esterification Reactions

The carboxylic acid group facilitates classical reactions such as amide and ester formation.

Key Findings:

| Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|

| Amidation | CDI, DMAc, 160–165°C, 1 hr | 82% | |

| Esterification | H₂SO₄, ethanol, reflux | >90% |

Salt and Complex Formation

The carboxylic acid can form salts with amines or metal ions, while the diethylamino group enables coordination or ion-pair interactions.

Key Findings:

-

Amine Salts :

-

Metal Complexation :

-

The diethylamino group may act as a weak ligand for transition metals (e.g., Cu²⁺), though direct evidence for this compound is lacking.

-

Schiff Base Formation

The acetylated amine group is unlikely to participate directly, but deprotection (e.g., hydrolysis) could yield a primary amine for Schiff base synthesis.

Key Findings:

-

Hydrolysis of acetylated amines (e.g., using HCl/EtOH) generates free amines, which react with aldehydes (e.g., 4-diethylaminosalicylaldehyde) to form Schiff bases .

-

Crystal structures of related Schiff bases confirm E-configuration about the C=N bond and intramolecular hydrogen bonding .

Electrophilic Aromatic Substitution

The meta-directing carboxylic acid group dictates substitution patterns, while the electron-donating diethylaminoacetylamino group may compete.

Key Findings:

-

Benzoic acid derivatives undergo nitration or sulfonation at the meta position relative to the -COOH group .

-

Competing directing effects from the diethylaminoacetylamino group could lead to mixed regioselectivity, though no experimental data exists for this compound.

Decarboxylation

Thermal or catalytic decarboxylation may yield benzene derivatives, though stability depends on substituents.

Key Findings:

-

Benzoic acid derivatives decarboxylate at 200–300°C in quinoline with Cu catalysts .

-

Electron-donating groups (e.g., -N(CH₂CH₃)₂) may stabilize intermediates, lowering reaction temperatures.

Reactivity of the Diethylaminoacetylamino Group

-

N-Alkylation : The tertiary amine may undergo quaternization with alkyl halides (e.g., methyl iodide).

-

Oxidation : Tertiary amines are resistant to oxidation, but strong oxidants (e.g., H₂O₂) could form N-oxides.

科学的研究の応用

Anticancer Activity

Research has indicated that derivatives of PABA, including 4-(2-diethylaminoacetylamino)benzoic acid, exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. For instance, compounds with similar structures have shown IC50 values below 10 µM against human cancer cells, indicating potent anticancer activity .

Anti-Cholinesterase Activity

The compound has also been evaluated for its potential as an anti-cholinesterase agent, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Studies have shown that certain analogs exhibit significant inhibition of acetylcholinesterase (AChE), with IC50 values comparable to established drugs such as donepezil . This suggests that this compound may serve as a lead compound for developing new treatments for cognitive disorders.

Anti-inflammatory Properties

Another important application is in the field of anti-inflammatory research. Compounds derived from PABA have been shown to possess anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2). The selectivity towards COX-2 makes these compounds particularly interesting for developing safer anti-inflammatory medications with fewer gastrointestinal side effects compared to traditional NSAIDs .

Synthetic Routes and Modifications

The synthesis of this compound typically involves the acylation of PABA derivatives with diethylamine-containing acylating agents. Various synthetic strategies have been explored to enhance the biological activity of these compounds through structural modifications.

| Modification | Effect on Activity |

|---|---|

| Introduction of alkoxy groups | Enhanced AChE inhibition |

| Substitution at the para position | Increased selectivity towards COX-2 |

| Variations in amino substituents | Altered anticancer potency |

These modifications allow researchers to tailor the pharmacological profiles of the compounds for specific therapeutic targets .

In Vitro Studies on Anticancer Activity

A study reported that a series of PABA derivatives, including those similar to this compound, were screened against multiple cancer cell lines. The results showed promising anticancer activity with significant apoptosis induction in treated cells compared to controls . The most active compounds exhibited IC50 values as low as 2.66 µM against HCT-116 cells.

Neuroprotective Effects

Another investigation focused on the neuroprotective potential of these compounds in models of Alzheimer’s disease. The study found that certain derivatives effectively reduced AChE activity and improved cognitive function in animal models, suggesting a viable pathway for therapeutic development .

作用機序

The mechanism of action of 4-(2-Diethylaminoacetylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

類似化合物との比較

Similar Compounds

4-Dimethylaminobenzoic acid: This compound is structurally similar but features a dimethylamino group instead of a diethylamino group.

4-Aminobenzoic acid: A simpler analog without the diethylaminoacetyl group.

Benzoic acid: The parent compound, lacking any amino or acetylamino groups.

Uniqueness

4-(2-Diethylaminoacetylamino)benzoic acid is unique due to the presence of the diethylaminoacetylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential biological activities compared to its simpler analogs .

生物活性

4-(2-Diethylaminoacetylamino)benzoic acid, often referred to as DEAB, is a derivative of benzoic acid with significant biological activity. Its structure suggests potential interactions with various biological targets, making it a compound of interest in pharmacological and biochemical research. This article explores the biological activities associated with DEAB, including its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H17N3O3

- Molecular Weight : 251.29 g/mol

DEAB exhibits several biological activities primarily through its interaction with enzymes and receptors:

- Enzyme Inhibition : DEAB has been shown to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular functions and has implications for cancer treatment.

- Antioxidant Activity : Research indicates that DEAB possesses antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant in the context of neuroprotection and anti-inflammatory effects.

- Cell Proliferation Modulation : DEAB influences cell proliferation by affecting signaling pathways related to cell growth and differentiation.

Biological Activities

The following table summarizes the key biological activities associated with DEAB:

Case Studies

Several studies have investigated the effects of DEAB in various biological contexts:

- Cancer Research : A study explored the cytotoxic effects of DEAB on breast cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the modulation of apoptosis-related proteins.

- Neuroprotection : Research indicated that DEAB could protect neuronal cells from oxidative damage induced by neurotoxic agents. The antioxidant activity was attributed to scavenging free radicals and enhancing the expression of endogenous antioxidant enzymes.

- Inflammation Models : In animal models of inflammation, DEAB administration resulted in reduced markers of inflammation and improved histological outcomes in tissues affected by inflammatory processes.

特性

IUPAC Name |

4-[[2-(diethylamino)acetyl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-15(4-2)9-12(16)14-11-7-5-10(6-8-11)13(17)18/h5-8H,3-4,9H2,1-2H3,(H,14,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTYCQKLEZZMED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。